
Succinyl chloride
Overview
Description
Succinyl chloride (C₄H₄Cl₂O₂) is an acyl chloride derivative of succinic acid, characterized by two reactive chlorine atoms bonded to carbonyl groups. It is a colorless to pale yellow liquid with a pungent odor, highly reactive due to its electrophilic carbonyl carbons. This compound is synthesized via the reaction of succinic anhydride with thionyl chloride (SOCl₂) or through esterification followed by acidylation, as demonstrated in the synthesis of ethyl this compound with an 82% yield under optimized conditions (n = 1:1.2:1.2 for succinic anhydride, alcohol, and SOCl₂; 95°C for 3 hours) . It is widely used in organic synthesis, particularly for introducing succinyl groups into pharmaceuticals, polymers, and specialty chemicals. For example, it serves as an intermediate in the production of succinylcholine chloride, a neuromuscular blocking agent .
Preparation Methods
Traditional Methods
Reaction of Succinic Acid with Thionyl Chloride
One of the conventional methods for synthesizing succinyl chloride involves the reaction of succinic acid with thionyl chloride. The reaction occurs under reflux conditions, typically at elevated temperatures.
-
$$
\text{Succinic Acid} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl}
$$ -
- Relatively straightforward procedure.
- High yield of this compound.
-
- Thionyl chloride is toxic and requires careful handling.
- Production of hazardous by-products (SO₂ and HCl).
Modern Methods
Transesterification Method
A novel approach involves the transesterification of succinic acid diester with choline chloride. This method has been reported to yield high purity products with fewer toxic reagents involved.
-
$$
\text{Succinic Acid Diester} + \text{Choline Chloride} \rightarrow \text{this compound} + \text{Alcohol}
$$ Conditions : Typically carried out at temperatures between 70°C to 100°C for several hours.
Yield and Purity : Reports indicate yields up to 95% with HPLC purity exceeding 99%.
Deep Eutectic Solvent-Mediated Synthesis
Recent research has introduced a green chemistry approach using deep eutectic solvents (DES) for the one-step synthesis of succinylcholine chloride from succinic acid or anhydride.
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- Reagents : Succinic acid or anhydride, choline chloride, zinc chloride as a catalyst.
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- Reaction performed at 150°C for approximately two hours.
Results : Yields reported over 97% with excellent purity after recrystallization.
Comparison of Methods
Method | Yield (%) | Purity (%) | Environmental Impact |
---|---|---|---|
Thionyl Chloride Reaction | High | Moderate | Toxic by-products |
Transesterification | Up to 95% | >99% | Minimal hazardous waste |
Deep Eutectic Solvent | >97% | >99% | Eco-friendly |
The preparation of this compound can be effectively achieved through various methods, each with its unique benefits and drawbacks. The traditional method using thionyl chloride, while effective, poses significant safety concerns due to toxic by-products. In contrast, modern techniques such as transesterification and deep eutectic solvent-mediated synthesis offer higher yields and purities while minimizing environmental impact. As the pharmaceutical industry continues to seek sustainable practices, these innovative methods may become more prevalent in the production of this compound and related compounds.
Further research into optimizing these methods can enhance yield and reduce costs while maintaining safety standards in industrial applications. Additionally, exploring alternative green solvents could further improve the sustainability of this compound production processes.
Chemical Reactions Analysis
Succinyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: This compound reacts violently with water to form succinic acid and hydrochloric acid (HCl).
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Condensation Reactions: This compound is used in the synthesis of polyesters and polyamides through condensation reactions with diols and diamines.
Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and the presence of a base such as pyridine to neutralize the HCl formed during the reaction . Major products formed from these reactions include succinyl derivatives such as succinyl esters, succinyl amides, and succinyl thioesters .
Scientific Research Applications
Succinyl chloride has a wide range of applications in scientific research, including:
Biological Activity
Succinyl chloride is an important compound in organic chemistry and biochemistry, primarily known for its role as a reagent in the synthesis of various biologically active compounds. Its biological activity is linked to its reactivity with amines and alcohols, leading to the formation of succinimides and esters, which have significant implications in drug development and therapeutic applications.
This compound (C4H4Cl2O2) is an acyl chloride that reacts readily with nucleophiles, including amines and alcohols. This reactivity allows it to form stable derivatives, such as succinimides and esters, which can possess various biological activities. The mechanism involves the nucleophilic attack of the amine or alcohol on the carbonyl carbon of this compound, resulting in the release of hydrochloric acid and the formation of the corresponding derivative.
Biological Applications
1. Drug Development
This compound has been utilized as a key intermediate in the synthesis of pharmaceuticals. For instance, it serves as a precursor for succinimide derivatives that exhibit anticonvulsant properties. Research indicates that these derivatives can enhance therapeutic efficacy while minimizing side effects associated with traditional anticonvulsants .
2. Antimicrobial Activity
Studies have demonstrated that this compound derivatives exhibit antimicrobial properties. For example, succinyl chitosan conjugates have shown significant antibacterial activity against pathogens such as Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these conjugates were comparable to those of established antibiotics, indicating their potential as effective antimicrobial agents .
Case Studies
Case Study 1: Succinylcholine Toxicity
A notable case study highlighted the dangers associated with succinylcholine chloride, a related compound used as a neuromuscular blocker. A patient who ingested succinylcholine experienced ischemic-hypoxic encephalopathy due to respiratory arrest. This case underscores the importance of understanding the biological effects and risks associated with succinylcholine and its derivatives in clinical settings .
Case Study 2: Succinylcholine in Emergency Medicine
In another instance, a healthcare worker attempted self-harm using succinylcholine. Despite initial respiratory failure, timely medical intervention led to recovery without neurological deficits. This case illustrates both the risks of misuse and the critical nature of succinylcholine's pharmacological profile in emergency medicine .
Research Findings
Recent research has focused on the synthesis and characterization of metal complexes derived from this compound. These complexes have shown promising biological activity, including cytotoxic effects against cancer cell lines while demonstrating reduced toxicity compared to traditional chemotherapeutics .
Summary Table: Biological Activities of this compound Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Acyl Chlorides
Oxalyl Chloride (C₂Cl₂O₂)
- Structure : Contains two adjacent carbonyl chlorides.
- Reactivity : More reactive than succinyl chloride due to shorter carbon chain length, facilitating faster nucleophilic substitution. Oxalyl chloride is commonly used in the synthesis of acid chlorides, esters, and anhydrides.
- Applications : Preferred in peptide coupling and as a dehydrating agent. Unlike this compound, it is less stable in moisture-rich environments .
Malonyl Chloride (C₃H₂Cl₂O₂)
- Structure : Features three carbon atoms between two carbonyl chlorides.
- Reactivity : Intermediate reactivity between oxalyl and this compound. Its longer chain allows selective reactions at one chloride group.
- Applications : Used in polymer chemistry and agrochemicals. Unlike this compound, malonyl chloride is less frequently employed in pharmaceutical synthesis due to steric hindrance .
Methyl this compound (C₅H₆Cl₂O₂)
- Structure : Methyl-substituted derivative of this compound.
- Reactivity : Reduced electrophilicity compared to this compound due to the electron-donating methyl group.
- Applications: Specialized in synthesizing esters with tailored solubility, such as monomenthyl succinate in flavoring agents .
Aromatic and Hybrid Acyl Chlorides
Isophthaloyl Chloride (C₈H₄Cl₂O₂)
- Structure : Aromatic diacyl chloride with two chloride groups on a benzene ring.
- Reactivity : Lower reactivity than this compound due to conjugation with the aromatic ring. Requires higher temperatures for nucleophilic substitution.
- Applications: Key monomer in high-performance polyesters (e.g., heat-resistant films). Copolymers with this compound exhibit tunable glass transition temperatures (Tg: 92–156°C), combining aliphatic flexibility and aromatic rigidity .
Phthalyl Chloride (C₈H₄Cl₂O₂)
- Structure : Ortho-diacyl chloride on a benzene ring.
- Reactivity : Similar to isophthaloyl chloride but with steric constraints due to the ortho-substitution.
- Applications : Primarily used in dye and plasticizer synthesis. Unlike this compound, it is prone to hydrolysis under mild conditions .
Functional Comparison Table
Research Findings and Industrial Relevance
- Polymer Chemistry : this compound’s aliphatic structure enables flexible copolymers. For example, copolyesters with isophthaloyl chloride achieve Tg values exceeding 150°C, making them suitable for automotive and aerospace materials .
- Pharmaceuticals : this compound is critical in synthesizing succinylcholine chloride, but its reactivity necessitates rigorous impurity control. Impurities like pyridine and residual intermediates (e.g., succinic acid) are monitored via HPLC-QTOF-MS .
- Safety : Classified as hazardous due to corrosive and moisture-sensitive properties. Proper handling requires inert atmospheres and moisture-free environments .
Properties
IUPAC Name |
butanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(7)1-2-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXBNHGNHKNOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060260 | |
Record name | Butanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543-20-4 | |
Record name | Succinyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succinyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanedioyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SUCCINYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDN09V9867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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